![molecular formula C11H15N3O B12111784 2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)

2-Piperazinone, 4-[(4-aminophenyl)methyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

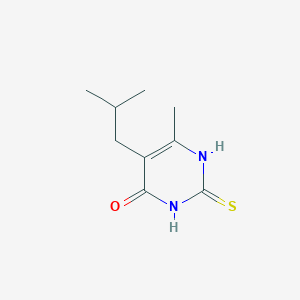

4-[(4-アミノフェニル)メチル]-2-ピペラジノンは、分子式C11H15N3O、分子量205.26の化学化合物です 。これは、ピペラジンの誘導体であり、ピペラジンは6員環に反対の位置に2つの窒素原子を含む複素環式有機化合物です。

2. 製法

合成経路と反応条件

4-[(4-アミノフェニル)メチル]-2-ピペラジノンの合成は、いくつかの方法で達成できます。 一般的なアプローチの1つは、1,2-ジアミン誘導体をスルホニウム塩と環化する反応です 。 もう1つの方法は、ピペラジン環を形成する多成分反応であるウギ反応です 。 さらに、アザイリジンの環開裂は、N-求核試薬の作用によって、ピペラジン誘導体の形成をもたらす可能性があります 。

工業生産方法

4-[(4-アミノフェニル)メチル]-2-ピペラジノンの工業生産は、通常、高収率と高純度を確保するために、最適化された反応条件を使用して大規模合成を行います。 連続フローリアクターや自動合成プラットフォームを使用すると、生産プロセスの効率とスケーラビリティを向上させることができます 。

3. 化学反応解析

反応の種類

4-[(4-アミノフェニル)メチル]-2-ピペラジノンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います.

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います.

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウムなどの酸化剤。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウムなどの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される試薬や条件によって異なります。 たとえば、酸化は対応するケトンやカルボン酸を生成し、還元はアミンやアルコールを生成する可能性があります 。

4. 科学研究における用途

4-[(4-アミノフェニル)メチル]-2-ピペラジノンは、いくつかの科学研究の用途があります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multi-component reaction that forms a piperazine ring . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also lead to the formation of piperazine derivatives .

Industrial Production Methods

Industrial production of 2-Piperazinone, 4-[(4-aminophenyl)methyl]- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

2-Piperazinone, 4-[(4-aminophenyl)methyl]- undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

科学的研究の応用

2-Piperazinone, 4-[(4-aminophenyl)methyl]- has several scientific research applications:

作用機序

4-[(4-アミノフェニル)メチル]-2-ピペラジノンの作用機序は、特定の分子標的や経路との相互作用を伴います。 これは、特定の酵素、受容体、または他のタンパク質の阻害剤または活性化剤として作用し、さまざまな生物学的効果をもたらす可能性があります 。 関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります 。

6. 類似の化合物との比較

類似の化合物

4-(4-アミノフェニル)-2-ピペラジノン: この化合物は、類似の構造をしていますが、ピペラジン環にメチル基がありません.

4-[(3-アミノフェニル)メチル]ピペラジン-2-オン: この化合物は、フェニル環上の異なる位置にアミノ基を持っています.

独自性

4-[(4-アミノフェニル)メチル]-2-ピペラジノンは、その特定の置換パターンにより、化学反応性と生物活性を影響を与えるため、独自性があります。 アミノ基とピペラジン環の存在は、さまざまな用途に適した汎用性の高い化合物となっています 。

類似化合物との比較

Similar Compounds

4-(4-Aminophenyl)-2-piperazinone: This compound has a similar structure but lacks the methyl group on the piperazine ring.

4-[(3-aminophenyl)methyl]piperazin-2-one: This compound has the amino group in a different position on the phenyl ring.

Uniqueness

2-Piperazinone, 4-[(4-aminophenyl)methyl]- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amino group and the piperazine ring makes it a versatile compound for various applications .

特性

分子式 |

C11H15N3O |

|---|---|

分子量 |

205.26 g/mol |

IUPAC名 |

4-[(4-aminophenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C11H15N3O/c12-10-3-1-9(2-4-10)7-14-6-5-13-11(15)8-14/h1-4H,5-8,12H2,(H,13,15) |

InChIキー |

BUNVABGTOMIXBC-UHFFFAOYSA-N |

正規SMILES |

C1CN(CC(=O)N1)CC2=CC=C(C=C2)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B12111712.png)

![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] benzoate](/img/structure/B12111717.png)

![Bicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B12111725.png)

![[4-(2-Methylbenzimidazol-1-yl)phenyl]methanol](/img/structure/B12111732.png)

![2-(4,13-Dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B12111734.png)

![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)